(4-Allylphenyl)diphenylamine
Overview
Description
(4-Allylphenyl)diphenylamine is an organic compound with the molecular formula C21H19N and a molecular weight of 285.38 g/mol It is a derivative of diphenylamine, where an allyl group is attached to the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Allylphenyl)diphenylamine can be synthesized through several methods. One common approach involves the reaction of diphenylamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like toluene under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: (4-Allylphenyl)diphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the allyl group to a propyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Propyl-substituted diphenylamine.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
(4-Allylphenyl)diphenylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in the production of rubber and plastics to prevent oxidative degradation.
Mechanism of Action
The mechanism of action of (4-Allylphenyl)diphenylamine involves its interaction with free radicals and reactive oxygen species. The compound donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and materials. This antioxidant activity is attributed to the presence of the diphenylamine moiety, which can stabilize free radicals through resonance structures .
Comparison with Similar Compounds
Diphenylamine: A parent compound with similar antioxidant properties but lacks the allyl group, making it less reactive in certain chemical reactions.
N-Phenyl-1-naphthylamine: Another antioxidant with a naphthyl group instead of a phenyl group, offering different steric and electronic properties.
N,N-Diphenyl-p-phenylenediamine: A compound with two phenyl groups attached to a phenylenediamine core, used as an antioxidant in rubber and plastics.
Uniqueness of (4-Allylphenyl)diphenylamine: The presence of the allyl group in this compound enhances its reactivity and allows for unique chemical transformations that are not possible with its parent compound, diphenylamine. This makes it a valuable intermediate in organic synthesis and a potent antioxidant in various applications .
Properties
IUPAC Name |
N,N-diphenyl-4-prop-2-enylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N/c1-2-9-18-14-16-21(17-15-18)22(19-10-5-3-6-11-19)20-12-7-4-8-13-20/h2-8,10-17H,1,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYHPUGNMYKYNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584780 | |
Record name | N,N-Diphenyl-4-(prop-2-en-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190334-80-6 | |
Record name | N,N-Diphenyl-4-(prop-2-en-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 190334-80-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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